Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a chemical compound with the molecular formula C16H21N3O5. It is known for its unique structure, which includes an aminobenzoyl group and a hydrazono group.
Preparation Methods
The synthesis of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate typically involves the reaction of diethyl 3-oxopentanedioate with 2-aminobenzoylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group to an amine.
Scientific Research Applications
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate can be compared with other similar compounds, such as:
Diethyl 3-[2-(2-hydroxybenzoyl)hydrazono]pentanedioate: This compound has a hydroxy group instead of an amino group, which can lead to different chemical and biological properties.
Diethyl 3-[2-(2-methylbenzoyl)hydrazono]pentanedioate:
Diethyl 3-[2-(2-nitrobenzoyl)hydrazono]pentanedioate: The nitro group can introduce different electronic effects, influencing the compound’s behavior in chemical reactions and biological systems
Biological Activity
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a hydrazone linkage, which is known for its reactivity and ability to form chelates with metal ions, enhancing its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Tested Strains :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
The Minimum Inhibitory Concentration (MIC) values were determined using the agar diffusion method, showing that the compound has a promising antibacterial profile compared to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay indicated a dose-dependent scavenging effect, suggesting potential applications in preventing oxidative damage in cells.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. The presence of the hydrazone moiety facilitates the formation of stable complexes with metal ions, enhancing its reactivity and biological efficacy.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial activity of this compound against clinical isolates. The results confirmed its effectiveness against resistant strains, indicating its potential as a lead compound for antibiotic development.
- Antioxidant Potential Investigation : Another investigation focused on the antioxidant capacity of this compound using various assays, including the DPPH and ABTS methods. The findings suggested that it could be beneficial in formulations aimed at reducing oxidative stress-related diseases.
- Metal Complex Formation : Research has shown that forming metal complexes with this compound enhances its biological activity. For instance, coordination with transition metals like copper and zinc resulted in improved antimicrobial and antioxidant properties compared to the free ligand.
Properties
IUPAC Name |
diethyl 3-[(2-aminobenzoyl)hydrazinylidene]pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-3-23-14(20)9-11(10-15(21)24-4-2)18-19-16(22)12-7-5-6-8-13(12)17/h5-8H,3-4,9-10,17H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSVRZWYSFWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C1=CC=CC=C1N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.